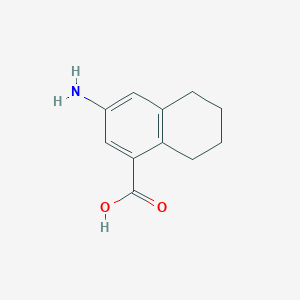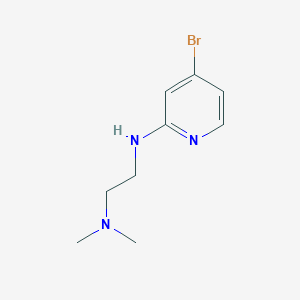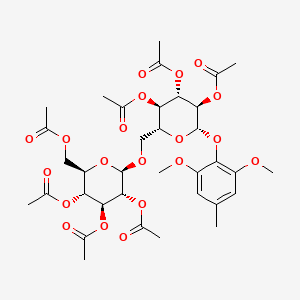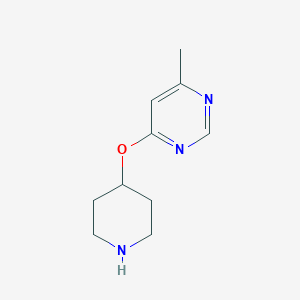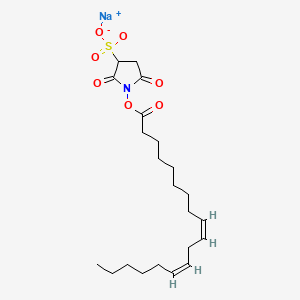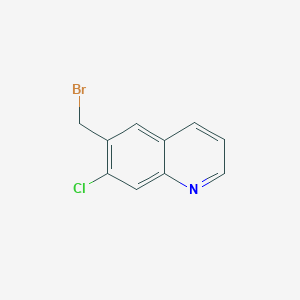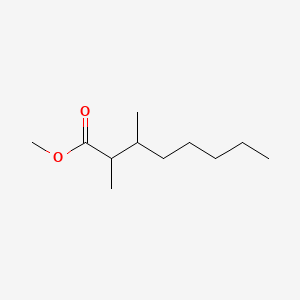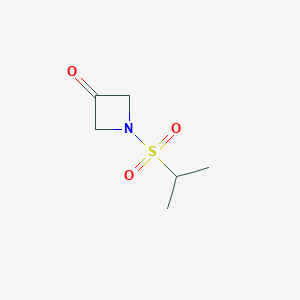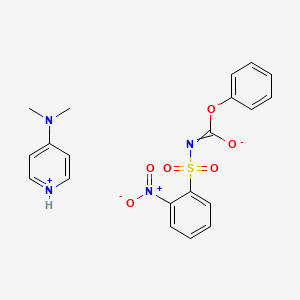![molecular formula C16H20N5NaO10 B13858978 sodium;(2S,3S,4S,5R,6R)-6-[[(2S,3S,5R)-3-azido-5-[2,4-dioxo-5-(trideuteriomethyl)pyrimidin-1-yl]oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13858978.png)
sodium;(2S,3S,4S,5R,6R)-6-[[(2S,3S,5R)-3-azido-5-[2,4-dioxo-5-(trideuteriomethyl)pyrimidin-1-yl]oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
-Azido-3’-deoxythymidine-methyl-d3 Beta-D-glucuronide, Sodium Salt is a synthetic compound that combines the properties of azido-deoxythymidine and glucuronic acid
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of -Azido-3’-deoxythymidine-methyl-d3 Beta-D-glucuronide, Sodium Salt typically involves the following steps:
Azidation of 3’-deoxythymidine: This step involves the substitution of a hydroxyl group with an azido group on the 3’-deoxythymidine molecule. This can be achieved using sodium azide in the presence of a suitable solvent like dimethylformamide (DMF).
Methylation: The azido-3’-deoxythymidine is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Glucuronidation: The methylated azido-3’-deoxythymidine is conjugated with glucuronic acid using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Sodium Salt Formation: The final step involves the conversion of the glucuronide to its sodium salt form by neutralizing with sodium hydroxide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Optimization of reaction conditions to maximize yield and purity.
- Use of industrial-grade solvents and reagents.
- Implementation of purification techniques such as crystallization and chromatography to ensure the final product meets quality standards.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the azido group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the azido group can yield amino derivatives.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming various substituted products.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine.
Major Products:
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted azido-deoxythymidine derivatives.
科学的研究の応用
-Azido-3’-deoxythymidine-methyl-d3 Beta-D-glucuronide, Sodium Salt has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Employed in studies involving nucleic acid analogs and their interactions with enzymes.
Medicine: Investigated for its potential antiviral properties, particularly against retroviruses.
Industry: Utilized in the development of diagnostic assays and as a standard in analytical chemistry.
作用機序
The compound exerts its effects primarily through its interaction with nucleic acids and enzymes. The azido group can participate in click chemistry reactions, facilitating the labeling and tracking of biomolecules. The glucuronide moiety enhances the compound’s solubility and bioavailability, making it suitable for various biological applications.
Molecular Targets and Pathways:
Nucleic Acids: The compound can incorporate into DNA or RNA, affecting their replication and transcription.
Enzymes: It can inhibit or modify the activity of enzymes involved in nucleic acid metabolism.
類似化合物との比較
3’-Azido-3’-deoxythymidine (AZT): A well-known antiviral drug used in the treatment of HIV.
Beta-D-glucuronide derivatives: Compounds like beta-estradiol 3-(beta-D-glucuronide) sodium salt and curcumin beta-D-glucuronide sodium salt.
Uniqueness: -Azido-3’-deoxythymidine-methyl-d3 Beta-D-glucuronide, Sodium Salt is unique due to its combination of azido and glucuronide functionalities. This dual functionality enhances its versatility in research applications, particularly in the fields of molecular biology and medicinal chemistry.
特性
分子式 |
C16H20N5NaO10 |
|---|---|
分子量 |
468.37 g/mol |
IUPAC名 |
sodium;(2S,3S,4S,5R,6R)-6-[[(2S,3S,5R)-3-azido-5-[2,4-dioxo-5-(trideuteriomethyl)pyrimidin-1-yl]oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C16H21N5O10.Na/c1-5-3-21(16(28)18-13(5)25)8-2-6(19-20-17)7(30-8)4-29-15-11(24)9(22)10(23)12(31-15)14(26)27;/h3,6-12,15,22-24H,2,4H2,1H3,(H,26,27)(H,18,25,28);/q;+1/p-1/t6-,7+,8+,9-,10-,11+,12-,15+;/m0./s1/i1D3; |
InChIキー |
ANFPIJBVCFGZOF-UVELEAJHSA-M |
異性体SMILES |
[2H]C([2H])([2H])C1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O)N=[N+]=[N-].[Na+] |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC3C(C(C(C(O3)C(=O)[O-])O)O)O)N=[N+]=[N-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


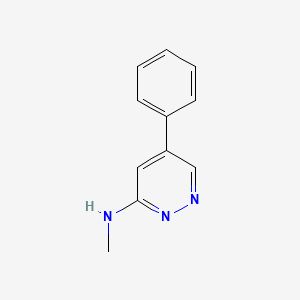
![tert-butyl N-[2-[[2-[(5-chloropyridin-2-yl)amino]-2-oxoacetyl]amino]ethyl]carbamate](/img/structure/B13858900.png)
![[(2R,3S,4S,5R,6S)-4-benzoyloxy-3,5-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl benzoate](/img/structure/B13858903.png)
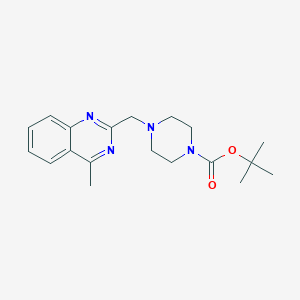
![Ethyl 2-(5-Methylfuran-2-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13858918.png)
